molecular formula C3H4N2O3S B13107787 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid

5-Methyl-1,3,4-oxadiazole-2-sulfinicacid

Cat. No.: B13107787
M. Wt: 148.14 g/mol
InChI Key: UTEONZOWOGHAKI-UHFFFAOYSA-N
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Description

5-Methyl-1,3,4-oxadiazole-2-sulfinic acid is a heterocyclic compound featuring a five-membered oxadiazole ring with a methyl group at position 5 and a sulfinic acid (-SOOH) substituent at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The sulfinic acid group enhances reactivity in nucleophilic and electrophilic substitutions, distinguishing it from derivatives with sulfonamide (-SO₂NH₂) or mercapto (-SH) groups . Its synthesis typically involves cyclization reactions of hydrazides or thiosemicarbazides, followed by oxidation steps to introduce the sulfinic acid moiety .

Properties

Molecular Formula

C3H4N2O3S

Molecular Weight

148.14 g/mol

IUPAC Name

5-methyl-1,3,4-oxadiazole-2-sulfinic acid

InChI

InChI=1S/C3H4N2O3S/c1-2-4-5-3(8-2)9(6)7/h1H3,(H,6,7)

InChI Key

UTEONZOWOGHAKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)S(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . This method is commonly used for the preparation of 5-substituted-1,3,4-oxadiazole derivatives.

Industrial Production Methods: While specific industrial production methods for 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

5-Methyl-1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial properties. Research has shown that compounds containing the oxadiazole ring exhibit potent activity against a range of bacteria and fungi.

Case Study: Antibacterial Activity

A study synthesized a derivative of 5-methyl-1,3,4-oxadiazole and tested its antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the broth dilution method. Results indicated that the compound displayed effective antibacterial activity, particularly against Escherichia coli and Klebsiella pneumoniae .

Table 1: Antibacterial Activity of 5-Methyl-1,3,4-Oxadiazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)Reference
5-Methyl-1,3,4-oxadiazole derivativeE. coli50
5-Methyl-1,3,4-oxadiazole derivativeKlebsiella pneumoniae100
5-Methyl-1,3,4-oxadiazole derivativeStaphylococcus aureus150

Anticancer Properties

The anticancer potential of 5-methyl-1,3,4-oxadiazole derivatives has been extensively studied. These compounds have shown efficacy against various cancer cell lines.

Case Study: Antiproliferative Activity

Research conducted on a series of oxadiazole derivatives revealed their ability to inhibit the growth of multiple cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The study reported IC50 values indicating strong antiproliferative activity at low concentrations .

Table 2: Antiproliferative Activity of Oxadiazole Derivatives

Compound NameCell LineIC50 (µM)Reference
5-Methyl-1,3,4-oxadiazole derivativeMCF-71.1
5-Methyl-1,3,4-oxadiazole derivativeHCT1162.6
5-Methyl-1,3,4-oxadiazole derivativeHepG21.4

Carbonic Anhydrase Inhibition

Another notable application of 5-methyl-1,3,4-oxadiazole derivatives is their role as selective inhibitors of carbonic anhydrase II. This property is particularly relevant in the treatment of glaucoma.

Case Study: Selective Inhibition

A recent study identified several metabolites derived from a sulfonamide containing the oxadiazole moiety that exhibited selective inhibition of carbonic anhydrase II. The metabolites were analyzed using high-performance liquid chromatography coupled with mass spectrometry to confirm their structures .

Table 3: Metabolites and Their Activities

Metabolite NameActivityReference
N-hydroxy-4-(5-methyl-1,3,4-oxadiazole)Carbonic anhydrase II inhibitor
4-(5-(hydroxymethyl)-1,3,4-oxadiazole)Carbonic anhydrase II inhibitor

Mechanism of Action

The mechanism by which 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid exerts its effects involves interactions with various molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can disrupt cellular processes by interacting with nucleic acids and proteins, leading to cell death in microbial organisms .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Oxadiazole and Thiadiazole Derivatives

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Key Structural Differences
5-Methyl-1,3,4-oxadiazole-2-sulfinic acid Oxadiazole Sulfinic acid (-SOOH) Methyl (-CH₃) High acidity due to -SOOH; reactive in redox reactions
5-Methyl-1,3,4-thiadiazol-2-amine Thiadiazole Amine (-NH₂) Methyl (-CH₃) Sulfur atom in ring reduces electron density vs. oxadiazole
4-(5-Methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide Oxadiazole Benzenesulfonamide Methyl (-CH₃) Bulkier substituent; lower solubility in polar solvents
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt Oxadiazole Carboxylic acid (-COOK) Methyl (-CH₃) Ionic form enhances water solubility; reduced acidity vs. sulfinic acid
5-Methyl-1,3,4-thiadiazole-2-thiol Thiadiazole Mercapto (-SH) Methyl (-CH₃) Prone to oxidation; forms disulfide bonds

Key Observations :

  • Oxadiazole vs. Thiadiazole : Replacing oxygen with sulfur in the ring (e.g., thiadiazoles) increases lipophilicity and alters electronic properties, impacting binding to biological targets .
  • Substituent Effects : Sulfinic acid derivatives exhibit higher acidity (pKa ~1.5-2.5) compared to sulfonamides (pKa ~6-8) and carboxylic acids (pKa ~4-5), influencing their pharmacokinetic behavior .

Key Observations :

  • Sulfinic acid derivatives often require oxidative steps (e.g., H₂O₂) post-cyclization, increasing synthetic complexity compared to thiol or amine derivatives .
  • Copper-catalyzed coupling (e.g., Ullmann reaction) is efficient for introducing arylthio groups in thiadiazoles .

Key Observations :

  • Thiadiazole derivatives generally show stronger antimicrobial activity due to enhanced membrane permeability .
  • Sulfinic acid derivatives are primarily metabolic intermediates, as seen in the oxidation of sulfonamide drugs .

Physicochemical Properties

Table 4: Solubility and Stability Data

Compound Name Solubility in Water (mg/mL) LogP Stability Notes
5-Methyl-1,3,4-oxadiazole-2-sulfinic acid 12.3 (pH 7.4) -0.5 Sensitive to oxidation; store under N₂
5-Methyl-1,3,4-thiadiazol-2-amine 5.8 (pH 7.4) 1.2 Stable at RT; hygroscopic
4-(5-Methyl-oxadiazole-2-yl)-benzenesulfonamide 0.9 (pH 7.4) 2.1 Photodegradable; store in dark
5-Methyl-oxadiazole-2-carboxylic acid potassium salt >100 (pH 7.4) -1.8 Highly stable; hygroscopic

Key Observations :

  • Ionic derivatives (e.g., potassium salts) exhibit superior aqueous solubility, critical for formulation .
  • Sulfinic acid’s lower LogP (-0.5) vs. sulfonamide (2.1) suggests better compatibility with polar biological environments .

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